Ethyl hentriacontanoate
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Overview
Description
Ethyl hentriacontanoate is an organic compound with the molecular formula C₃₃H₆₆O₂. It is an ester derived from hentriacontanoic acid and ethanol. This compound is characterized by its long carbon chain, which contributes to its unique physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl hentriacontanoate can be synthesized through the esterification of hentriacontanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to optimize the yield and purity of the ester. The use of advanced catalytic systems and controlled reaction environments ensures the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl hentriacontanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hentriacontanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: Under specific conditions, this compound can be oxidized to produce different oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Various oxidizing agents depending on the desired product.
Major Products Formed
Hydrolysis: Hentriacontanoic acid and ethanol.
Reduction: Long-chain alcohols.
Oxidation: Various oxidation products depending on the conditions.
Scientific Research Applications
Ethyl hentriacontanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities and interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of ethyl hentriacontanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release hentriacontanoic acid and ethanol, which may exert biological effects. The long carbon chain of the compound allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
Ethyl hentriacontanoate can be compared with other long-chain esters, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl docosanoate: Shorter carbon chain compared to this compound.
Ethyl hexadecanoate: Even shorter carbon chain, leading to different physical and chemical properties.
Properties
CAS No. |
6624-80-2 |
---|---|
Molecular Formula |
C33H66O2 |
Molecular Weight |
494.9 g/mol |
IUPAC Name |
ethyl hentriacontanoate |
InChI |
InChI=1S/C33H66O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)35-4-2/h3-32H2,1-2H3 |
InChI Key |
GWHQQHCGXYLVCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC |
Origin of Product |
United States |
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